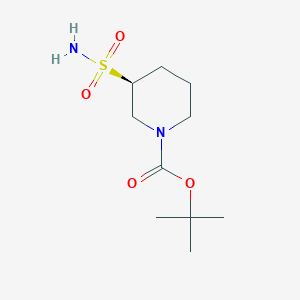

Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate

Description

tert-Butyl (3S)-3-sulfamoylpiperidine-1-carboxylate (CAS: 2757833-86-4) is a chiral piperidine derivative featuring a sulfamoyl (-SO₂NH₂) group at the 3-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The compound’s molecular formula is C₁₁H₂₂N₂O₄S, with a molecular weight of 278.37 g/mol . Its stereochemistry is defined by the (3S) configuration, which is critical for its interactions in biological systems or synthetic applications.

The sulfamoyl group imparts polar and hydrogen-bonding capabilities, making this compound valuable in medicinal chemistry, particularly as a precursor for enzyme inhibitors or receptor modulators targeting sulfonamide-sensitive pathways. The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXXNCYVUUIURI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the sulfamoyl group. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate. This intermediate is then reacted with sulfamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the sulfamoyl group.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides and strong bases are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structural features allow for the formation of complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The sulfamoyl group can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Deprotection Strategies : The tert-butyl group acts as a protecting group for amines, allowing for selective reactions without interfering with other functional groups.

2. Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the following areas:

-

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. Case studies have shown significant reductions in cell viability across various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis via caspase activation HeLa (Cervical) 15.0 Cell cycle arrest -

Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) comparable to established antibiotics suggest its potential as a lead compound for new antimicrobial agents.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

3. Biochemical Research

this compound is also explored for its role as an enzyme inhibitor. Its interaction with specific enzymes could provide insights into cellular signaling pathways and disease mechanisms.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability, with mechanisms linked to apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study demonstrated that it effectively inhibited growth in laboratory strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can also affect the compound’s solubility and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate, we compare it with structurally analogous piperidine derivatives (Table 1).

Table 1: Key Comparisons of Structurally Related Piperidine Derivatives

Structural and Functional Insights

Sulfamoyl vs. Fluoromethyl (Comparison with )

- The sulfamoyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the fluoromethyl group, which primarily increases lipophilicity and metabolic stability.

- Applications: The sulfamoyl derivative is more suited for targeting sulfonamide-binding enzymes (e.g., carbonic anhydrase), while the fluoromethyl analog is used in positron emission tomography (PET) tracer development due to fluorine’s isotopic properties.

Sulfamoyl vs. Bromoacetyl (Comparison with ) The bromoacetyl group introduces electrophilic reactivity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols). In contrast, the sulfamoyl group acts as a non-covalent binding motif. Stability: The bromoacetyl derivative is light- and moisture-sensitive, requiring stringent storage conditions, whereas the sulfamoyl compound is stable under standard laboratory environments .

Sulfamoyl vs. Hydroxyl (Comparison with )

- Hydroxyl-containing analogs exhibit higher aqueous solubility but lower chemical stability (prone to oxidation). The sulfamoyl group balances solubility and stability, making it preferable for prolonged in vitro assays.

- Synthetic Utility: Hydroxyl derivatives are often intermediates for further functionalization (e.g., glycosylation), while the sulfamoyl group is typically retained in final active pharmaceutical ingredients (APIs).

Biological Activity

Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₈N₂O₄S

- Molecular Weight : 250.32 g/mol

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₄S |

| Molecular Weight | 250.32 g/mol |

| Purity | 95% |

| Storage Conditions | Sealed in dry place |

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its sulfonamide group, which is known for its role in enzyme inhibition and antimicrobial properties.

The sulfamoyl moiety in the compound is crucial for its biological activity. Sulfonamides are known to inhibit the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making the compound potentially useful as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications to the piperidine ring and the sulfonamide group can significantly affect potency and selectivity against various biological targets. For example, studies have indicated that introducing different substituents on the piperidine ring can enhance binding affinity to target enzymes or receptors.

Case Study: Antimicrobial Activity

A study evaluating various sulfonamide derivatives demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating its potential as a lead compound for further development in antibiotic therapies .

Research Findings

Recent research has focused on synthesizing analogs of this compound to improve its pharmacological profile. A systematic exploration of different substituents led to the identification of more potent derivatives with enhanced solubility and bioavailability.

Table 2: Biological Activity of Selected Derivatives

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate?

A common approach involves introducing the sulfamoyl group via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperidine intermediates can react with sulfamoylating agents (e.g., sulfamoyl chloride) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C). The stereochemical integrity of the (3S) configuration is maintained by using chiral auxiliaries or enantioselective catalysis . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. What safety protocols are critical when handling this compound?

Safety measures include wearing nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention if irritation persists. Avoid water jets during fire incidents—use CO₂ or dry powder extinguishers. Toxic fumes from decomposition require self-contained breathing apparatus for firefighters .

Q. Which analytical techniques confirm the compound’s structural identity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies the piperidine backbone and tert-butyl/sulfamoyl substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold). Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the sulfonamide N–H stretch (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the sulfamoylation step?

Stereoselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example, using chiral Lewis acids (e.g., BINOL-derived catalysts) in tetrahydrofuran (THF) at –20°C can improve enantiomeric excess (ee). Kinetic resolution via enzymatic methods (e.g., lipases) may also separate diastereomers. Monitoring reaction progress with chiral HPLC ensures real-time optimization .

Q. What computational methods validate the stereochemical configuration of this compound?

Density Functional Theory (DFT) calculations compare experimental and theoretical NMR chemical shifts to confirm the (3S) configuration. X-ray crystallography using SHELX software refines crystal structures, with hydrogen-bonding networks between sulfamoyl groups and adjacent residues providing additional stereochemical evidence .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Contradictions may arise from dynamic rotational barriers in the piperidine ring. Variable-temperature NMR (e.g., –40°C to 60°C) can "freeze" conformers and clarify splitting. 2D NMR techniques (COSY, NOESY) identify through-space correlations, while deuteration experiments distinguish exchangeable protons (e.g., sulfonamide NH) .

Q. What strategies mitigate byproduct formation during tert-butyl deprotection?

Acidic deprotection (e.g., HCl/dioxane) often generates tert-butyl carbocation side products. Quenching with scavengers like triethylsilane reduces carbocation stability. Alternatively, enzymatic deprotection (e.g., esterases) under mild pH conditions minimizes undesired reactions. Monitoring via TLC or LCMS ensures reaction termination at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.